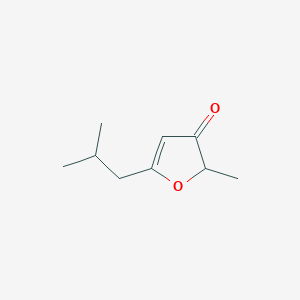

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one

Description

Heterocyclic Framework Categorization

The compound belongs to the dihydrofuranone family, characterized by a five-membered oxygen-containing ring (furan) with partial saturation (two double bonds reduced) and a ketone functional group. Specifically, the 2,3-dihydrofuran-3-one core consists of:

- A furan ring system with one double bond between C4 and C5.

- Two single bonds at C2–C3, introducing partial saturation.

- A ketone group at position 3 (C3).

This structure places the compound within the broader class of γ-lactones , as the ketone is positioned gamma to the oxygen atom. The 2-methyl and 5-(2-methylpropyl) substituents further modify the core framework, contributing to its stereoelectronic properties. Compared to fully unsaturated furans (e.g., furan itself) or fully saturated tetrahydrofurans, the partial saturation of 2,3-dihydrofuran-3-one creates unique reactivity patterns, particularly at the α- and β-positions relative to the oxygen.

IUPAC Systematic Naming Conventions

The IUPAC name 2-methyl-5-(2-methylpropyl)furan-3-one is derived using the following rules:

- Parent structure identification : The base compound is furan-3-one , a furan derivative with a ketone at position 3.

- Substituent numbering : The oxygen atom is assigned position 1. The ketone at position 3 and substituents at positions 2 and 5 are numbered accordingly.

- Substituent naming :

- A methyl group (-CH₃) at position 2.

- A 2-methylpropyl group (-CH₂CH(CH₃)₂) at position 5.

The systematic name emphasizes the ketone’s position (3-one) and the substituents’ locations (2 and 5). The 2-methylpropyl group, equivalent to an isobutyl group, adheres to IUPAC’s preference for the lowest locant set.

Alternative Nomenclature Systems in Literature

Alternative naming conventions observed in literature include:

- Functional class nomenclature :

- Lactone-based terminology :

- Trivial names :

A comparison of naming systems is provided in Table 1.

Table 1: Nomenclature Systems for 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one

| System | Name | Source |

|---|---|---|

| IUPAC | 2-methyl-5-(2-methylpropyl)furan-3-one | |

| Functional class | 5-(isobutyl)-2-methyl-2,3-dihydrofuran-3-one | |

| Lactone classification | γ-Lactone derivative |

Structural Comparison with Related Dihydrofuranones

Key structural distinctions between this compound and related dihydrofuranones are summarized in Table 2.

Table 2: Structural Comparison of Dihydrofuranone Derivatives

- 2,3-Dihydrofuran : Lacks the ketone group, making it an enol ether rather than a lactone.

- 3(2H)-Furanone : Fully unsaturated furanone with a ketone at position 3, differing in ring saturation.

- Whisky lactone : A fully saturated tetrahydrofuran-2-one with substituents at positions 4 and 5, illustrating how ketone position and saturation influence functional properties.

The unique combination of partial saturation (2,3-dihydro), ketone placement (3-one), and branched alkyl substituents distinguishes this compound from related heterocycles.

Properties

IUPAC Name |

2-methyl-5-(2-methylpropyl)furan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6(2)4-8-5-9(10)7(3)11-8/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMARRFDPWADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C=C(O1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with an acid catalyst to form the furan ring. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran derivative.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Introduction of halogenated or other substituted furan derivatives.

Scientific Research Applications

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one, also known as 2-methyl-5-(2-methylpropyl)furan-3-one, is an organic compound with the chemical formula and a molecular weight of 154.21 . It is a dihydrofuran derivative, which is a class of heterocyclic compounds. Dihydrofurans and their derivatives have applications in diverse areas of chemistry .

Chemical Properties

- IUPAC Name: 2-methyl-5-(2-methylpropyl)furan-3-one

- InChI Key: SRGMARRFDPWADI-UHFFFAOYSA-N

- SMILES: CC1C(=O)C=C(O1)CC(C)C

- Appearance: liquid

- Storage Temperature: Room Temperature

Safety Information

- Signal Word: Warning

- Hazard Statements: H315-H319-H335

- Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501

Applications

- Pharmaceutical Intermediates Dihydrofuran derivatives are used in the synthesis of pharmaceuticals . For instance, 5-hydroxy-4-(2-methylpropyl)-3,4-dihydro-5H-furan-2-one is utilized in the manufacture of Pregabalin, a γ-amino acid drug . Pregabalin is the active ingredient in Lyrica®, which is used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .

- Antiallergic compounds Furo[2,3-b][1,8]naphthyridine-3,4(2H,9H)-diones and 4H-furo[2,3-a]pyrido[1,2-a]pyrimidine-3,4(2H)-diones, which are related compounds, have demonstrated antiallergic activity . These compounds inhibit IgE-mediated passive cutaneous anaphylaxis (PCA) reactions .

- Flavoring agents Many furan derivatives are used as flavoring agents .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The size and complexity of substituents significantly influence molecular weight and stability. For example, the cyclohexenyl-propyl group in CAS 93840-87-0 increases molecular weight by ~44% compared to the target compound, likely reducing volatility .

- Stability Trends: Pyrazine derivatives (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) exhibit superior storage stability compared to dihydrofuranones, possibly due to aromaticity and methoxy group protection . In contrast, dihydro-5-pentyl-2(3H)-furanone degrades rapidly, suggesting that alkyl chain length may destabilize furanones .

Functional and Application Differences

Biological Activity

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one, a compound with significant potential in various biological applications, has been studied for its antimicrobial and antifungal properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

- Structure : The compound is characterized by a dihydrofuran ring with a methyl and isobutyl substituent.

Antimicrobial Properties

Research has indicated that 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented in several studies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for further development in antimicrobial therapies.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal mechanism is believed to be similar to that of its antibacterial effects, involving membrane disruption and interference with fungal cell wall synthesis.

Study on Antimicrobial Efficacy

A study conducted by Xue et al. (2006) evaluated the antimicrobial efficacy of various furan derivatives, including 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one. The results demonstrated a strong correlation between the structural features of the compounds and their biological activity. The study concluded that modifications to the furan ring could enhance antimicrobial potency.

Investigation of Antifungal Properties

In a separate investigation published in Bioorganic & Medicinal Chemistry Letters, researchers assessed the antifungal properties of this compound against clinical isolates of Candida species. The findings revealed that the compound effectively inhibited growth at concentrations comparable to standard antifungal agents like fluconazole.

Applications in Medicine

Given its promising biological activity, 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one is being explored for potential applications in drug development. Its unique structure allows for modifications that could lead to more effective therapeutic agents against resistant strains of bacteria and fungi.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one, and what challenges arise during purification?

- Methodological Answer : Multi-step synthesis is typically required, involving cyclization reactions or functional group transformations. For example, a thiazole-substituted dihydrofuran analog was synthesized via sequential alkylation and cyclization steps using catalysts like Lewis acids (e.g., BF₃·OEt₂) . Key challenges include controlling stereochemistry and removing byproducts. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization from polar solvents.

Q. How can structural integrity be validated for this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for methyl (δ 1.2–1.5 ppm) and dihydrofuran ring protons (δ 4.0–5.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for brominated dihydrofuran derivatives .

Q. What physicochemical properties are critical for in vitro assays?

- Methodological Answer : Prioritize solubility (tested in DMSO/PBS mixtures), stability under physiological pH (e.g., 7.4), and thermal stability (DSC/TGA analysis). For analogs, logP values >2 suggest lipophilicity, requiring formulation with cyclodextrins or surfactants for cell-based studies .

Advanced Research Questions

Q. How can contradictions between theoretical predictions and observed biological activity be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed temperature, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For example, discrepancies in IC₅₀ values may arise from off-target effects, requiring proteomic profiling or CRISPR screening to identify confounding targets .

Q. What computational strategies elucidate electronic structure and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity (e.g., electrophilic regions for nucleophilic attack).

- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. For dihydrofuran derivatives, prioritize hydrophobic pockets due to the compound’s alkyl substituents .

Q. How are metabolic pathways and toxicological endpoints studied?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, then identify metabolites via LC-HRMS. For example, hydroxylation at the 2-methylpropyl group is common in dihydrofuran analogs .

- Toxicity Screening : Use zebrafish embryos or 3D organoids to assess developmental toxicity and mitochondrial dysfunction.

Q. What experimental designs optimize pharmacokinetic parameter assessment?

- Methodological Answer :

- Bioavailability : Administer via oral and intravenous routes in rodent models; quantify plasma levels using LC-MS/MS.

- Half-Life : Perform non-compartmental analysis (NCA) with WinNonlin software. For dihydrofuran derivatives, esterase-mediated hydrolysis often shortens half-life, requiring prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.